

1-Chloro-2-fluorobenzene spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-Chloro-2-fluorobenzene

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An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-fluorobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-chloro-2-fluorobenzene**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. The document includes tabulated data, detailed experimental protocols, and a workflow diagram for structural elucidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-chloro-2-fluorobenzene** (CAS Registry Number: 348-51-6).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Assignment
6.96 - 7.49	m	-	Aromatic Protons (H3, H4, H5, H6)

Note: The aromatic region presents a complex multiplet due to spin-spin coupling between the protons and with the fluorine atom.

^{13}C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
158.3 (d, $^1\text{JCF} = 248$ Hz)	C2 (C-F)
130.2 (d, $^3\text{JCF} = 4$ Hz)	C4
128.8 (d, $^4\text{JCF} = 3$ Hz)	C5
125.1 (d, $^4\text{JCF} = 4$ Hz)	C6
120.3 (d, $^2\text{JCF} = 21$ Hz)	C1 (C-Cl)
116.9 (d, $^2\text{JCF} = 19$ Hz)	C3

Note: Data is based on typical values and may vary slightly depending on the solvent and experimental conditions. The doublet multiplicity (d) and carbon-fluorine coupling constants (JCF) are indicated.[\[5\]](#)

^{19}F NMR (Fluorine-19 NMR)

Chemical Shift (ppm)	Reference
-118 to -122	CFCl_3

Note: The chemical shift of fluorine is sensitive to the solvent. The value provided is a typical range for fluorobenzene derivatives.[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **1-chloro-2-fluorobenzene** exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3100	Medium	C-H Aromatic Stretch
1580, 1480, 1450	Strong	C=C Aromatic Ring Stretch
1250 - 1290	Strong	C-F Stretch
1000 - 1100	Strong	C-Cl Stretch
750 - 800	Strong	C-H Aromatic Out-of-Plane Bending

Note: Data compiled from various spectral databases.[1][7][8] The exact peak positions may vary based on the sampling method (e.g., liquid film, gas phase).[1][7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-chloro-2-fluorobenzene** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
130/132	100 / 33	[M] ⁺ (Molecular Ion)
99	40	[M - Cl] ⁺ or [M - F - H] ⁺
95	25	[M - Cl - H] ⁺
75	30	[C ₆ H ₃] ⁺

Note: The molecular ion peak appears as a doublet at m/z 130 and 132 due to the isotopic abundance of ³⁵Cl and ³⁷Cl.[2] The molecular weight of **1-chloro-2-fluorobenzene** is 130.55 g/mol .[1][7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution.[9]

Sample Preparation:

- For ^1H and ^{13}C NMR, dissolve 5-25 mg and 50-100 mg of **1-chloro-2-fluorobenzene**, respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). [10][11]
- Transfer the solution to a standard 5 mm NMR tube.[10]
- Ensure the sample is free of particulate matter to avoid issues with shimming.[11] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H spectrum. A typical experiment involves a 90° pulse, a short acquisition time, and a relaxation delay.
- For ^{13}C NMR, a longer acquisition time is generally required due to the lower natural abundance of the ^{13}C isotope.[11] Proton decoupling is typically used to simplify the spectrum.
- For ^{19}F NMR, a fluorine-observe probe is used. The experiment is run with proton decoupling to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond, germanium) is clean.[\[12\]](#)
- Place a single drop of neat **1-chloro-2-fluorobenzene** directly onto the crystal.[\[12\]](#)[\[13\]](#)
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
[\[13\]](#)

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.[\[13\]](#)
- Acquire the sample spectrum over a typical range of 4000 to 400 cm^{-1} .[\[14\]](#)
- Average multiple scans to improve the signal-to-noise ratio.[\[14\]](#)
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer.[\[15\]](#) It is suitable for analyzing volatile organic compounds like **1-chloro-2-fluorobenzene**.[\[16\]](#)

Sample Preparation:

- Prepare a dilute solution of **1-chloro-2-fluorobenzene** in a volatile organic solvent (e.g., dichloromethane, hexane).
- Inject a small volume (typically 1 μL) of the solution into the GC injection port.

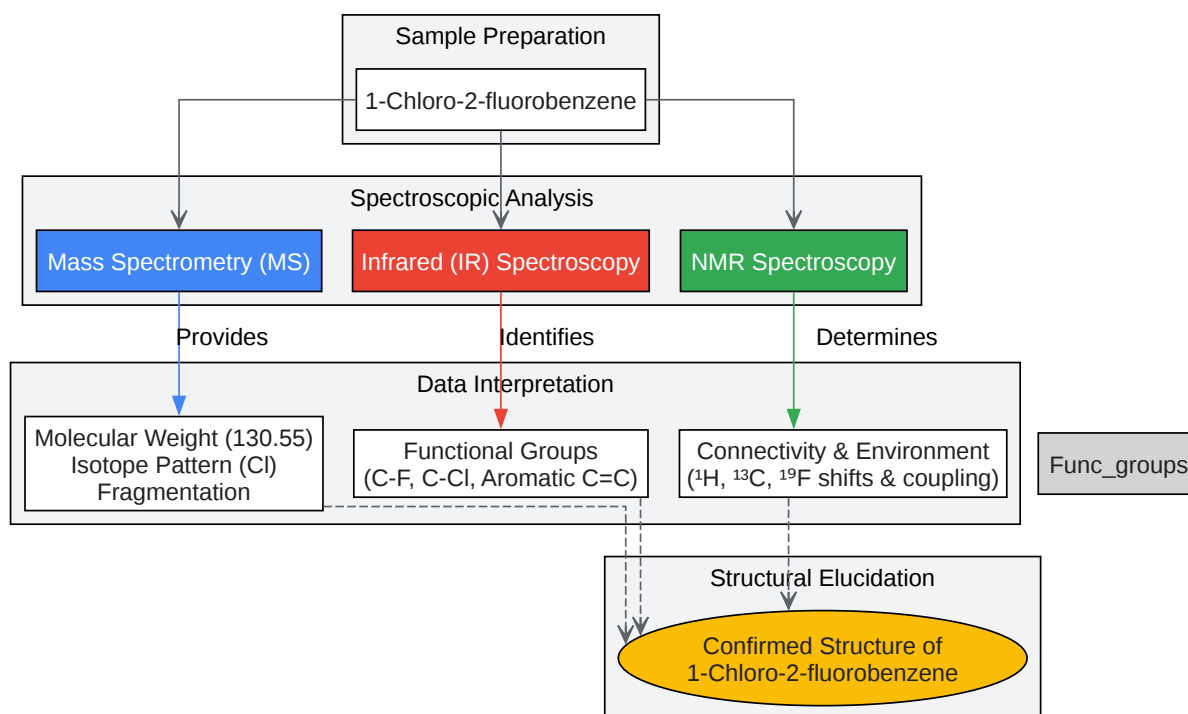
Data Acquisition:

- The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.
- The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.

- As **1-chloro-2-fluorobenzene** elutes from the column, it enters the mass spectrometer.
- In the ion source (typically electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for using different spectroscopic techniques to confirm the structure of **1-chloro-2-fluorobenzene**.



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Workflow for the spectroscopic analysis of **1-chloro-2-fluorobenzene**.

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